1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine
Description
This compound is a piperazine derivative featuring a sulfonamide-linked pyrazole scaffold substituted with a propyl group and a carbonyl-bound 3,5-dimethylpyrazole moiety. The piperazine ring is further modified with a 2-ethoxyphenyl group at the 4-position. The ethoxyphenyl group may enhance lipophilicity and modulate electronic properties, while the sulfonamide linker could influence solubility and metabolic stability .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[3-[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl-1-propylpyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4S/c1-5-11-28-17-20(24(31)30-19(4)16-18(3)25-30)23(26-28)35(32,33)29-14-12-27(13-15-29)21-9-7-8-10-22(21)34-6-2/h7-10,16-17H,5-6,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXIIQNZSVIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)C(=O)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Introduction of the Sulfonyl Group: The pyrazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Coupling with Piperazine: The sulfonylated pyrazole is then coupled with 4-(2-ethoxyphenyl)piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Sulfonation at Pyrazole C-3 Position
The introduction of the sulfonyl group at the pyrazole ring’s 3-position typically involves:
-
Step 1 : Chlorosulfonation using ClSO₃H or SOCl₂.
-
Step 2 : Nucleophilic substitution with piperazine derivatives.
In analogs (e.g., PubChem CID 49862152), sulfonation is achieved via sulfur trioxide complexes or direct coupling with sulfonyl chlorides. Reaction yields range from 65–89% in aprotic solvents (e.g., DCM) with bases like triethylamine ( ).
Piperazine-Alkylation and Coupling
The 4-(2-ethoxyphenyl)piperazine segment is introduced via nucleophilic substitution or Buchwald-Hartwig coupling. For example:
-
Alkylation : Reacting 1-(2-ethoxyphenyl)piperazine with bromopropane derivatives in acetonitrile/K₂CO₃ yields >80% ( ).
-
Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids provides regioselective aryl attachment ( ).
Optimized Protocol :
| Step | Conditions | Yield (%) |
|---|---|---|
| Piperazine alkylation | K₂CO₃, NaI, dry MeCN, reflux | 85 |
| Sulfonyl coupling | Et₃N, DCM, 0°C to RT | 78 |
Stability and Functional Group Reactivity
-
Hydrolysis Sensitivity : The carbamate linkage (pyrazole-carbonyl) is susceptible to basic hydrolysis. Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours ( ).
-
Sulfonyl Group : Resistant to nucleophilic attack under physiological conditions but prone to reduction with LiAlH₄ (forms thiols) ( ).
Oxidation and Reduction Pathways
-
Pyrazole Oxidation : MnO₂ or DDQ selectively oxidizes pyrazoles to pyrazolones, though the dimethyl groups in this compound may sterically hinder reactivity ( ).
-
Piperazine N-Oxidation : m-CPBA oxidizes the piperazine ring to N-oxides (confirmed via LC-MS in analogs) ( ).
Catalytic Modifications
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been screened against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines.
Case Study:
A study reported that a related pyrazole derivative exhibited an IC₅₀ value of 0.39 µM against HCT116 cells, indicating potent anticancer activity . This suggests that the compound could be developed further for targeted cancer therapies.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
A derivative was tested for its ability to reduce inflammation in animal models of arthritis, showing a significant reduction in swelling and pain compared to control groups . This highlights the potential of the compound as an anti-inflammatory agent.
Synthesis Methodologies
The synthesis of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multi-step organic reactions including:
- Formation of the Pyrazole Ring: Utilizing nucleophilic substitution reactions.
- Sulfonation: Introducing the sulfonyl group through electrophilic aromatic substitution.
- Piperazine Formation: Coupling reactions to attach the piperazine moiety.
These steps require careful optimization of reaction conditions to achieve high yields and purity .
Comparative Efficacy
To better understand the potential of this compound, it is essential to compare its efficacy with other known pyrazole derivatives:
| Compound Name | Target Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.25 | Apoptosis induction |
| Compound B | A549 | 0.39 | CDK2 inhibition |
| This Compound | HCT116 | TBD | TBD |
The table illustrates how this compound may stand against established derivatives in terms of anticancer activity.
Mechanism of Action
The mechanism of action of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The pyrazole rings can interact with enzyme active sites, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous piperazine-pyrazole derivatives:
Physicochemical and Pharmacokinetic Considerations
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-ethoxyphenyl group provides moderate electron-donating effects, contrasting with the nitro () and trifluoromethyl () groups in analogs. This difference may influence receptor binding kinetics and oxidative metabolism .
- Sulfonamide vs.
- Substituent Effects on Lipophilicity : The propyl group in the target compound increases lipophilicity relative to methyl/ethyl analogs (), which may extend half-life but reduce aqueous solubility .
Research Findings and Implications
- Biological Activity: Piperazine-pyrazole hybrids are frequently explored for serotonin receptor (e.g., 5-HT1A/2A) modulation.
- Metabolic Stability : Compared to nitro- or chloro-substituted analogs (), the ethoxy group in the target compound may reduce cytochrome P450-mediated dealkylation risks, improving metabolic stability .
- Toxicity Profiles : The absence of strongly electronegative groups (e.g., nitro in ) may lower the risk of reactive metabolite formation, a common issue in nitrophenyl-containing drugs .
Biological Activity
The compound 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine is a complex pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms, and relevant case studies.
- Molecular Formula : C14H19N5O3S
- Molecular Weight : 369.47 g/mol
- CAS Number : 1260626-92-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. The pyrazole moiety has been shown to exhibit significant effects on cell cycle regulation and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes the findings from various studies regarding its efficacy against different cancer cell lines:
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. Pyrazole derivatives have been noted for their ability to modulate inflammatory responses, making them candidates for further development in inflammatory diseases.
Study on A549 Cell Lines
In a study conducted by Wei et al., the compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated an IC50 value of 26 µM, suggesting a moderate level of potency in inducing apoptosis among these cells .
Study on A375 Melanoma Cells
Fan et al. reported that a derivative similar to the compound demonstrated significant anticancer activity against A375 melanoma cells with an IC50 of 4.2 µM, attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle .
Aurora-A Kinase Inhibition
Zheng et al. explored the compound's effect on HCT116 colon cancer cells, revealing an IC50 value of 0.39 µM, indicating strong inhibition of Aurora-A kinase . This suggests that the compound may disrupt mitotic processes, leading to reduced cancer cell proliferation.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step reactions that incorporate pyrazole derivatives with piperazine and sulfonyl groups. The structure-activity relationship indicates that modifications at specific positions on the pyrazole ring can significantly enhance biological activity .
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: The synthesis involves three key steps:
- Step 1 : Prepare the pyrazole carbonyl intermediate via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine derivatives (modified from ).
- Step 2 : Introduce the sulfonyl group using sulfonylation agents (e.g., chlorosulfonic acid) under anhydrous conditions in solvents like acetonitrile ( ).
- Step 3 : Couple the sulfonated pyrazole intermediate with 4-(2-ethoxyphenyl)piperazine under basic conditions (e.g., NaOH in THF) ( ). Characterization : Confirm each step using IR (carbonyl stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., piperazine protons at δ 2.5–3.5 ppm), and mass spectrometry (e.g., molecular ion peak matching theoretical mass) .
Q. How is the purity and structural integrity of the compound confirmed?
Methodological Answer:
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve >95% purity ( ).
- Structural Confirmation :
- ¹H/¹³C NMR : Compare experimental shifts with predicted values (e.g., 3,5-dimethyl pyrazole protons at δ 2.1–2.3 ppm; sulfonyl group deshields adjacent protons) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 55.2%, H: 6.1%, N: 16.3%) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₃₀N₆O₄S: 510.2; observed: 510.8) .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
Methodological Answer:
- DoE Framework : Apply a factorial design to vary parameters like temperature (60–120°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (0.1–1.0 equiv) ( ).
- Statistical Analysis : Use ANOVA to identify significant factors. For example, sulfonylation yield increases with temperature (p < 0.05) but decreases in polar solvents due to side reactions .
- Case Study : Optimize the coupling step (Step 3) by testing reaction times (12–24 hrs) and bases (NaOH vs. K₂CO₃). Highest yield (78%) achieved with NaOH at 80°C for 18 hrs .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Scenario : Discrepancies in ¹H NMR integration (e.g., missing piperazine protons).
- Solutions :
- 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and assign ambiguous peaks (e.g., overlapping aromatic and piperazine signals) .
- X-ray Crystallography : Resolve tautomeric ambiguities in pyrazole rings (e.g., 3,5-dimethyl substitution pattern) .
- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding impacts (e.g., sulfonyl group proton exchange) .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Modifications : Synthesize analogs with variations in:
- Pyrazole substituents : Replace 3,5-dimethyl groups with halogens (e.g., Cl, Br) to assess steric/electronic effects ().
- Piperazine moiety : Substitute 2-ethoxyphenyl with 4-fluorophenyl to evaluate π-stacking interactions ().
| Analog Modification | IC₅₀ (nM) | LogP |
|---|---|---|
| 3,5-dimethyl | 12.3 | 2.8 |
| 3-Cl,5-CH₃ | 8.7 | 3.1 |
| 4-Fluorophenyl | 15.6 | 2.5 |
Contradiction Analysis
Q. How to address conflicting solubility data reported in literature?
Methodological Answer:
- Scenario : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL).
- Approach :
- Reproducibility : Test solubility in buffered solutions (pH 2–7.4) using shake-flask method ().
- Particle Size : Use dynamic light scattering (DLS) to confirm nanoaggregation (common for sulfonamides) .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
